Basic Violet 3;Gentian Violet;Methyl Violet 10B

描述

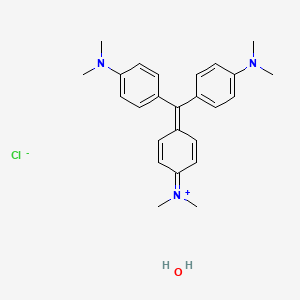

Basic Violet 3, also known as Gentian Violet or Methyl Violet 10B, is a synthetic triarylmethane dye. It is widely used as a histological stain and in Gram’s method of classifying bacteria. This compound has antibacterial, antifungal, and anthelmintic properties and was historically significant as a topical antiseptic .

准备方法

The synthesis of Basic Violet 3 involves several routes. The original method developed by German chemists Kern and Caro includes the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate. This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid . Industrial production methods typically follow similar synthetic routes but may vary in scale and specific reaction conditions.

化学反应分析

Basic Violet 3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: Reduction reactions can lead to the formation of leuco compounds.

Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学研究应用

Basic Violet 3 has a wide range of scientific research applications:

Chemistry: Used as an acid-base indicator and in non-aqueous titration.

Biology: Employed in Gram staining to classify bacteria and in histological staining to visualize cell structures.

Medicine: Historically used as a topical antiseptic and still used in some cases to treat fungal infections.

Industry: Utilized as a dye in textiles and paper, and in forensics for developing fingerprints .

作用机制

The mechanism of action of Basic Violet 3 involves its interaction with cellular components. In aqueous solutions, it dissociates into positive and negative ions. The positive ions penetrate bacterial cell walls and membranes, interacting with negatively charged components such as lipopolysaccharides, peptidoglycan, and DNA. This interaction disrupts cellular processes, leading to antibacterial and antifungal effects. Additionally, it can generate free radicals that further damage cellular components .

相似化合物的比较

Basic Violet 3 is part of the triarylmethane dye family, which includes other compounds such as:

Methyl Violet 2B: A similar dye with fewer methyl groups, resulting in different staining properties.

Methyl Violet 6B: Contains five methyl groups and is darker in color compared to Basic Violet 3.

Crystal Violet: Often considered synonymous with Basic Violet 3, but can refer to a mixture of methyl pararosaniline dyes .

Basic Violet 3 is unique due to its specific chemical structure, which provides distinct staining properties and a broad range of applications in various fields.

生物活性

Basic Violet 3, commonly known as Gentian Violet or Methyl Violet 10B, is a synthetic dye with a rich history of applications in medicine, biology, and industry. Its biological activity encompasses a range of antimicrobial properties, including antibacterial, antifungal, and antihelminthic effects. This article delves into the compound's biological activities, mechanisms of action, and associated health risks.

- Chemical Formula : C25H30ClN3

- Molecular Weight : 407.99 g/mol

- CAS Number : 548-62-9

Antimicrobial Properties

1. Antibacterial Activity

Gentian Violet exhibits significant antibacterial properties against various pathogens. It has been used historically as an antiseptic for treating skin infections and has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that Gentian Violet disrupts bacterial cell membranes, leading to cell lysis and death .

2. Antifungal Activity

Gentian Violet is effective against a range of fungi, including Candida albicans and dermatophytes. Its antifungal activity is attributed to its ability to inhibit fungal growth by disrupting cell wall synthesis and inducing oxidative stress within fungal cells .

3. Antihelminthic Effects

Research indicates that Gentian Violet can inhibit the growth of certain helminths (parasitic worms), demonstrating potential in veterinary medicine for treating infections in livestock .

The biological activity of Gentian Violet is primarily due to its interaction with cellular components:

- Genotoxicity : Gentian Violet has been shown to induce mutations in bacterial strains such as Salmonella typhimurium, indicating its potential genotoxic effects .

- Oxidative Stress : The dye generates free radicals during metabolism, which can damage cellular components, including DNA .

- Electrophilic Reactions : Gentian Violet acts as an electrophile that interacts with nucleophiles in DNA, leading to mutagenic effects .

Carcinogenicity Concerns

Despite its therapeutic benefits, Gentian Violet has been associated with carcinogenic effects in various studies. Long-term exposure has been linked to increased incidences of tumors in animal models:

- Tumor Induction : Studies indicate that high doses of Gentian Violet can lead to the development of tumors in organs such as the liver and Harderian glands in mice .

- Metabolite Analysis : Metabolites formed during the oxidative and reductive metabolism of Gentian Violet have been identified as mutagenic and carcinogenic, including formaldehyde and Michler’s ketone .

Case Study 1: Antimicrobial Efficacy in Veterinary Medicine

A study assessed the effectiveness of Gentian Violet in treating fungal infections in poultry. Results indicated a significant reduction in fungal load when administered topically, highlighting its role as an effective antifungal agent in veterinary applications .

Case Study 2: Genotoxicity Assessment

In vitro tests conducted on mammalian cell lines revealed that exposure to Gentian Violet resulted in chromosomal abnormalities, supporting claims of its genotoxic potential. The frequency of chromosomal aberrations was dose-dependent, emphasizing the need for caution in its use .

Summary of Findings

属性

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3.ClH.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;/h7-18H,1-6H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONLDVAQVMRKKK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。